TPSA Differentiation: +11% Higher Polar Surface Area vs. Amide Analog (CAS 43115-74-8)
The target compound (3-(1H-imidazol-1-yl)propanimidamide dihydrochloride) has a calculated topological polar surface area (TPSA) of 67.69 Ų, representing a +6.78 Ų (+11.1%) increase compared to the amide analog 3-(1H-imidazol-1-yl)propanamide (TPSA 60.91 Ų) . This difference arises from the amidine group contributing an additional hydrogen-bond donor (H_Donors = 2) versus the amide group (H_Donors = 1), while both retain 3 H_Acceptors and 3 rotatable bonds. The elevated TPSA predicts lower passive membrane permeability for the amidine compound, a property that can be advantageous when designing peripherally restricted agents or optimizing for solubility over cellular penetration [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 67.69 Ų (3 H_Acceptors, 2 H_Donors, 3 Rotatable_Bonds) |
| Comparator Or Baseline | 3-(1H-Imidazol-1-yl)propanamide (CAS 43115-74-8): 60.91 Ų (3 H_Acceptors, 1 H_Donor, 3 Rotatable_Bonds) |
| Quantified Difference | +6.78 Ų (+11.1% higher TPSA for the target amidine) |
| Conditions | Computational drug-likeness parameters as reported on ChemScene product datasheets (same computational method) |
Why This Matters
For procurement decisions in medicinal chemistry programs, the +11% TPSA difference is meaningful because TPSA is a primary filter in drug-likeness models (e.g., Veber rules: TPSA < 140 Ų for oral bioavailability); selecting the amidine over the amide intrinsically alters the permeability-solubility balance of any derived lead series.
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n (Establishes TPSA < 140 Ų as a drug-likeness criterion). View Source
